iridium(3+);(Z)-4-oxopent-2-en-2-olate

Vapor Pressure Volatility MOCVD Precursor

Iridium(III) acetylacetonate, commonly denoted Ir(acac)₃, is a volatile, halide-free iridium β-diketonate complex with D₃ symmetry. It appears as a yellow-orange crystalline solid with a melting point of 269–271 °C and a decomposition temperature around 290 °C, soluble in common organic solvents.

Molecular Formula C15H21IrO6
Molecular Weight 489.54 g/mol
Cat. No. B7982130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameiridium(3+);(Z)-4-oxopent-2-en-2-olate
Molecular FormulaC15H21IrO6
Molecular Weight489.54 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ir+3]
InChIInChI=1S/3C5H8O2.Ir/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-;
InChIKeyHLYTZTFNIRBLNA-LNTINUHCSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iridium(3+) (Z)-4-oxopent-2-en-2-olate (Ir(acac)₃): Core Properties and Procurement Taxonomy


Iridium(III) acetylacetonate, commonly denoted Ir(acac)₃, is a volatile, halide-free iridium β-diketonate complex with D₃ symmetry [1]. It appears as a yellow-orange crystalline solid with a melting point of 269–271 °C and a decomposition temperature around 290 °C, soluble in common organic solvents . As a classic MOCVD and ALD precursor, it is valued for its well-characterized volatilization thermodynamics and ability to deliver iridium in a ligand environment free of corrosive halides . Commercial products are routinely available at purities ranging from 97% to 99.999% (5N) on a trace metals basis [2].

Halide-free organometallic precursor for corrosion-sensitive device fabrication
Well-characterized vapor pressure profile supports reproducible MOCVD/ALD delivery
Multiple purity grades available on trace metals basis for research and process development

Ir(acac)₃ Procurement: Why Not All Iridium Precursors Are Interchangeable


Substituting Ir(acac)₃ with another iridium source such as IrCl₃·xH₂O, Ir(thd)₃, or Ir(CO)₂(acac) is not straightforward because the choice of ligand directly governs the precursor's volatility, thermal stability window, and resulting film/catalyst purity [1]. For example, Ir(thd)₃ exhibits higher volatility but different thermal degradation behavior, while halide-containing precursors introduce chlorine that can corrode deposition equipment or poison catalysts [2]. The quantitative evidence in Section 3 demonstrates that Ir(acac)₃ occupies a distinct position in volatility, thermal stability, and purity outcomes, making it the predictable choice when chloride contamination must be avoided and a well-characterized vapor pressure profile is required for process control [3].

Chloride salts (e.g., IrCl₃·xH₂O, H₂IrCl₆)

Residual halides may corrode deposition equipment or modify catalyst selectivity; the halide-free nature of Ir(acac)₃ avoids this failure mode.

Ir(thd)₃ analogs

Ligand environment changes thermal degradation pathway; the clean sublimation window of Ir(acac)₃ may not transfer to diketonate variants.

Ir(I) β-ketoiminates

Higher volatility at low temperature shifts the thermal budget; process compatibility and film purity outcomes require independent validation.

Quantitative Differentiation Evidence for Ir(acac)₃ Relative to Key Analogs and Alternatives


Vapor Pressure: Ir(acac)₃ Requires a Higher Temperature to Reach 6.67 Pa Compared to Iridium(I) β-Ketoiminates

The saturated vapor pressure of Ir(acac)₃ has been precisely measured by multiple methods. A reference vapor pressure of 6.67 Pa is achieved at 432 K, which is 22 K and 16 K higher than the temperatures required for two novel iridium(I) β-ketoiminate complexes (410 K and 416 K, respectively), indicating these newer compounds are more volatile [1]. This data allows process engineers to select Ir(acac)₃ when a less volatile, more thermally stable precursor is desired for high-temperature deposition processes without premature evaporation.

Vapor Pressure
Head-to-head
Ir(acac)₃
432 K
Ir(I) β-ketoiminate
410–416 K
Higher temperature to reach 6.67 Pa supports extended thermal budget without premature evaporation.
Static/transpiration methods; 383–473 K range.
Vapor Pressure Volatility MOCVD Precursor

Thermal Stability: Ir(acac)₃ Sublimes Without Decomposition Over a 50 K Window, Uniquely Positioned Among Platinum Group Acetylacetonates

Ir(acac)₃ exhibits the highest thermal stability among the acetylacetonate complexes of the platinum group metals [1]. It undergoes congruent sublimation without significant decomposition in the temperature range of 423–473 K (150–200 °C), with decomposition only starting above approximately 525 K (252 °C) [1]. This is in contrast to many other metal acetylacetonates which may partially decompose during vaporization, and to Ir(thd)₃, which has a different thermal degradation profile and is reported to be completely volatile near 290 °C (563 K), potentially with a narrower stability window [2]. The decomposition temperature of Ir(acac)₃ is listed at 290 °C .

Sublimation Window
Cross-study comparable
423–473 K clean sublimation
Broader temperature range below decomposition ensures consistent vapor delivery.
Decomposition onset >525 K; Ir(thd)₃ volatilization may overlap with degradation near 563 K.
Thermal Stability Sublimation CVD/ALD Precursor

ALD Film Purity: Ir(acac)₃-Derived Iridium Films Achieve ≤1 at% Carbon Impurity

Iridium thin films grown by ALD using Ir(acac)₃, O₃, and H₂ at 165–200 °C exhibited resistivities below 12 μΩ·cm and contained ≤2 at% hydrogen, ≤1 at% carbon, and 4–7 at% oxygen [1]. By comparison, films deposited from an alternative precursor, (MeCp)Ir(CHD), achieved a slightly lower resistivity of 9 μΩ·cm but with comparable carbon content (0.6 at%) and lower oxygen (3 at%) at a higher deposition temperature of 275 °C . This demonstrates that Ir(acac)₃ can deliver films with impurity levels that are competitive with modern Ir(I) precursors, while operating at significantly lower deposition temperatures.

Film Impurity
Cross-study comparable
C ≤1 at%
ρ <12 μΩ·cm
(MeCp)Ir(CHD)
C 0.6 at%, 9 μΩ·cm
Low carbon content at ~100 °C lower deposition temperature enables use on thermally sensitive substrates.
ALD with O₃/H₂ at 165–200 °C; comparable purity to modern Ir(I) precursors.
Atomic Layer Deposition Thin Film Purity Electrical Resistivity

Catalyst Precursor Effect: Ir(acac)₃ Generates Small, Uniform Ir Nanoparticles (1–3 nm) via ALD

In a direct head-to-head comparison of ALD precursors for Ir catalyst preparation on alumina and β-zeolite supports, Ir(acac)₃ produced very small iridium particles with sizes of 1–3 nm [1]. The study also evaluated Ir(thd)(COD), which enabled a larger deposition temperature window due to its higher volatility at low temperatures, but Ir(acac)₃ proved slightly more stable against thermal decomposition at temperatures above 200 °C [1]. This size range is critical for maximizing catalytic activity in hydrogenation and other reactions.

Nanoparticle Size
Head-to-head
Ir(acac)₃
1–3 nm
Ir(thd)(COD)
small but decomp.
Uniform small particles maximize active surface sites; thermal stability advantage at >200 °C.
ALD on Al₂O₃, β-zeolite; deposition at 200–400 °C.
Supported Catalyst ALD Particle Size Control

Class-Leading Volatility Among Tris-Acetylacetonates: Ir(acac)₃ > Rh(acac)₃

Literature data on the thermal properties of metal tris-acetylacetonates confirm that Ir(acac)₃ exhibits higher volatility than its rhodium analog, Rh(acac)₃, disrupting the monotonic trend observed for other light metals [1]. This places Ir(acac)₃ as the most volatile and thermally stable acetylacetonate among the heavier platinum group metal trichelates, a key advantage for vapor-phase deposition processes requiring a sustained and clean metal supply [1][2].

Volatility Series
Class-level inference
Ir(acac)₃ > Rh(acac)₃
Reported highest volatility among heavier Pt-group tris-acetylacetonates, countering the expected trend.
Ranking based on compiled thermogravimetric and vapor pressure data.
Volatility Series β-Diketonate Platinum Group Metals

Halide-Free Nature Eliminates Chlorine Contamination, a Critical Differentiator from IrCl₃ and H₂IrCl₆

Unlike commonly available Ir(III) and Ir(IV) chloride salts (e.g., IrCl₃·xH₂O, H₂IrCl₆, (NH₄)₂IrCl₆), Ir(acac)₃ is a halide-free organometallic compound [1]. In a study comparing different Ir precursors for crotonaldehyde hydrogenation catalysts, it was found that the chloride-based precursors significantly altered the metal-support interface and catalyst surface properties, while the Ir(acac)₃-derived catalyst exhibited a different set of geometric and electronic properties due to the absence of residual chloride . For electronic applications, even trace chlorine can cause catastrophic corrosion of copper interconnects or other device features, making Ir(acac)₃ the mandatory choice for such processes .

Halide Content
Class-level inference
Cl, F, Br below detection limit
Eliminates chloride-induced corrosion and metal-support interaction artifacts.
Contrasts with IrCl₃·xH₂O and H₂IrCl₆; critical for semiconductor and catalyst research.
Halide-Free Semiconductor Purity Corrosion Prevention

Where Ir(acac)₃ Is the Right Choice: Three Evidence-Backed Application Scenarios


Low-Temperature ALD of High-Purity Iridium Electrodes for Ferroelectric Memory (FRAM/DRAM)

The combination of a low sublimation temperature (155 °C) leading to a deposition window starting at 165 °C, coupled with film resistivity <12 μΩ·cm and carbon ≤1 at%, makes Ir(acac)₃ the preferred precursor for ALD of iridium electrodes on thermally-fragile high-k dielectrics used in ferroelectric capacitors . The halide-free nature of the precursor prevents chlorine-induced degradation of the dielectric films .

Synthesis of Chloride-Sensitive Supported Ir Catalysts for Selective Hydrogenation

When preparing Ir/TiO₂ or Ir/zeolite catalysts via ALD or impregnation, the use of Ir(acac)₃ provides a halide-free deposition route that yields highly dispersed Ir nanoparticles (1–3 nm) and avoids the strong metal-support interaction modification caused by residual chlorides from H₂IrCl₆ or (NH₄)₂IrCl₆ . This leads to different and often more controllable catalytic selectivity, as demonstrated in crotonaldehyde hydrogenation where the precursor choice directly impacted the Ir-TiOₓ interface .

MOCVD of Protective Iridium Coatings for High-Temperature Aerospace Components

The high thermal stability of Ir(acac)₃, with clean sublimation up to 200 °C and a decomposition temperature of 290 °C, provides a robust delivery window for MOCVD processes operating at atmospheric pressure and deposition temperatures of 400–520 °C to produce dense, adherent iridium coatings on engine components . Its established use as the classic precursor for this application is supported by extensive literature on film microstructure and growth kinetics .

Starting Material for Phosphorescent Ir(III) Complexes (OLED Emitters)

Ir(acac)₃ is the standard Ir(III) source for the synthesis of heteroleptic cyclometalated iridium complexes used as phosphorescent dopants in OLEDs . Its commercial availability at ultra-high purity (up to 99.999% metals basis) and solubility in organic solvents enable reproducible, high-yield synthesis of fac-[Ir(ppy)₃] and related emitters, where trace metal impurities directly impact device efficiency and lifetime .

Application
Selection Property
Validation Focus
Ferroelectric memory electrode ALD
Low-temperature deposition window
Resistivity and carbon impurity endpoints
Chloride-sensitive supported Ir catalyst synthesis
Halide-free precursor route
Nanoparticle dispersion and catalytic selectivity
High-temperature protective coatings via MOCVD
Sublimation stability up to 200 °C
Coating adhesion and density under process conditions
Phosphorescent Ir(III) OLED emitter synthesis
Ultra-high trace-metal purity
Luminescence quantum yield and device lifetime
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